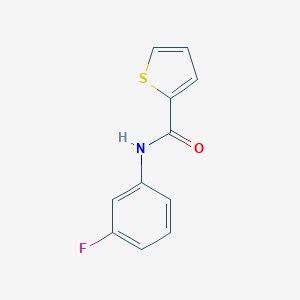
N-(3-fluorophenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)thiophene-2-carboxamide, also known as FTY720 or fingolimod, is a synthetic compound that was originally developed as an immunosuppressant drug. However, it has since gained attention for its potential use in treating multiple sclerosis (MS) and other autoimmune diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that works by preventing immune cells from leaving the lymph nodes, thereby reducing inflammation and preventing immune attacks on the body's own tissues.
Wirkmechanismus
N-(3-fluorophenyl)thiophene-2-carboxamide works by binding to S1P receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can reach the target tissue, thereby reducing inflammation and preventing immune attacks. N-(3-fluorophenyl)thiophene-2-carboxamide also has other effects on immune cells, including promoting the survival of regulatory T cells, which can help to suppress autoimmune responses.
Biochemische Und Physiologische Effekte
N-(3-fluorophenyl)thiophene-2-carboxamide has several biochemical and physiological effects, including reducing the number of circulating lymphocytes, altering the expression of cytokines and chemokines, and reducing the production of inflammatory mediators. N-(3-fluorophenyl)thiophene-2-carboxamide can also have effects on the cardiovascular system, including reducing heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)thiophene-2-carboxamide has several advantages for lab experiments, including its well-established mechanism of action and its ability to modulate immune responses. However, N-(3-fluorophenyl)thiophene-2-carboxamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-fluorophenyl)thiophene-2-carboxamide, including exploring its use in combination with other immunomodulatory agents, studying its effects on different types of autoimmune diseases, and investigating its potential use in treating other conditions, such as cancer. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(3-fluorophenyl)thiophene-2-carboxamide in treating autoimmune diseases.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)thiophene-2-carboxamide involves several steps, starting with the reaction of 3-fluorophenylacetic acid with thionyl chloride to produce 3-fluorophenylacetyl chloride. This is then reacted with thiophene-2-amine to produce the desired product, N-(3-fluorophenyl)thiophene-2-carboxamide. The reaction scheme involves several purification steps to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)thiophene-2-carboxamide has been extensively studied for its potential use in treating MS and other autoimmune diseases. In clinical trials, N-(3-fluorophenyl)thiophene-2-carboxamide has been shown to reduce the frequency of relapses in MS patients and slow the progression of disability. It has also been studied for its potential use in treating other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
136340-92-6 |
|---|---|
Produktname |
N-(3-fluorophenyl)thiophene-2-carboxamide |
Molekularformel |
C11H8FNOS |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8FNOS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
InChI-Schlüssel |
WNFAJKQBFVQIHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



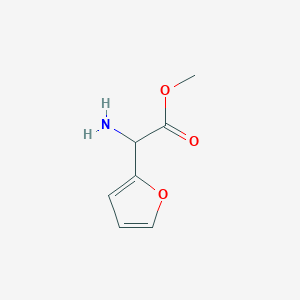
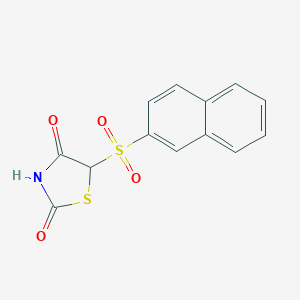
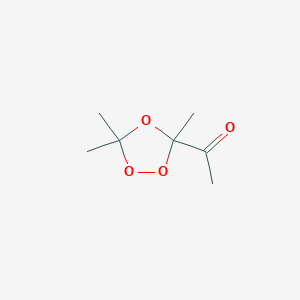
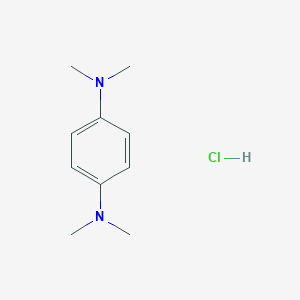
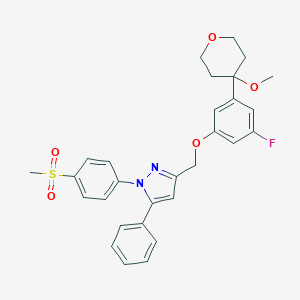
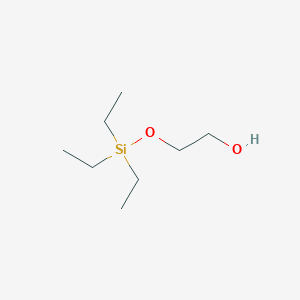
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
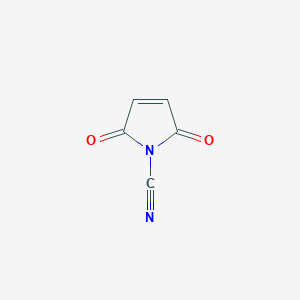
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
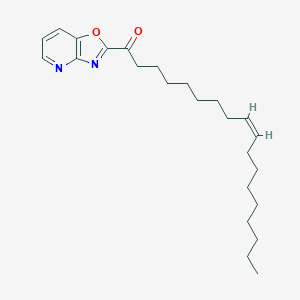
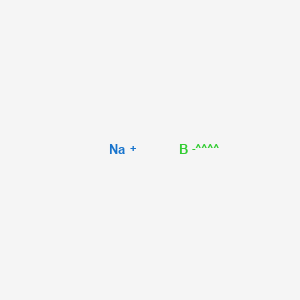
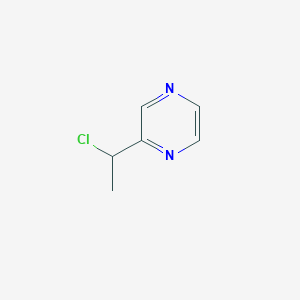
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)
![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)